molecular formula C14H18N2O2S B2753305 N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide CAS No. 868370-60-9

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Cat. No.: B2753305
CAS No.: 868370-60-9
M. Wt: 278.37
InChI Key: UCKNSFIBOSMTFE-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-Methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a benzothiazole-derived compound characterized by a 2,3-dihydro-1,3-benzothiazole core with a Z-configured imine linkage. Key substituents include a methoxy group at position 4, methyl groups at positions 3 and 7, and a butanamide moiety. While direct data on its biological activity or synthesis are absent in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-5-6-11(17)15-14-16(3)12-10(18-4)8-7-9(2)13(12)19-14/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKNSFIBOSMTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Cyclization of Formamides and Arylisothiocyanates

Modern approaches leverage n-Bu4NI and t-BuOOH (TBHP) to generate aminyl radicals from formamides, which add to arylisothiocyanates before cyclizing into 2-aminobenzothiazoles. Adapting this method, 4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazole can be synthesized by substituting the formamide with a methoxy- and methyl-bearing precursor. Yields for analogous systems range from 65% to 85%, depending on substituent electronic effects.

Thiourea Cyclization with Oxidative Ring Closure

Classical routes involve condensing 2-aminothiophenol derivatives with carbonyl sources. For example, reacting 4-methoxy-3,7-dimethylaniline with carbon disulfide under basic conditions generates a thiourea intermediate, which undergoes oxidative cyclization (e.g., using Br2 or I2) to form the dihydrobenzothiazole ring. This method offers predictable regiochemistry but requires stringent control over oxidation states to avoid over-halogenation.

Functionalization of the Benzothiazole Core

Electrophilic Aromatic Substitution (EAS)

Introducing methoxy and methyl groups post-cyclization is challenging due to the electron-deficient nature of benzothiazoles. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective methylation at the 3- and 7-positions, as demonstrated in related systems. Subsequent methoxylation via Cu-mediated coupling with methanol achieves the 4-methoxy group, though yields are modest (50–60%).

Palladium-Catalyzed Cross-Coupling

Suzuki–Miyaura couplings with boronic esters efficiently install aryl groups. For instance, 4-methoxy substitution is achievable using 4-methoxyphenylboronic acid and Pd(dppf)Cl2 in 1,4-dioxane (70–80% yield). However, competitive protodeboronation necessitates careful temperature control (90–120°C) and excess boronate reagent.

Amidation Strategies for Butanamide Installation

Boric Acid-Catalyzed Amidation

A robust method involves refluxing 4-(2-oxobenzothiazolin-3-yl)butanoic acid with 2-aminobenzothiazole derivatives in toluene under Dean–Stark conditions. Boric acid (0.1 mmol) catalyzes the reaction, achieving 75–80% yield after 6 h. Critical to success is the azeotropic removal of water, which shifts equilibrium toward amide formation.

$$
\text{4-(2-Oxobenzothiazolin-3-yl)butanoic acid} + \text{2-Aminobenzothiazole} \xrightarrow{\text{H}3\text{BO}3, \text{toluene}} \text{N-[(2Z)-Benzothiazol-2-ylidene]butanamide}
$$

Acyl Chloride Condensation

Thionyl chloride converts 4-(2-oxobenzothiazolin-3-yl)butanoic acid to its acyl chloride, which reacts with the benzothiazole amine in dichloromethane with triethylamine as a base. This method affords moderate yields (45–60%) but requires rigorous drying to prevent hydrolysis.

Stereoselective Control of the Z-Configuration

The Z-isomer predominates when bulky substituents adjacent to the imine bond hinder free rotation. For example, using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a condensing agent favors the Z-form due to steric repulsion between the dimethylamino group and the benzothiazole ring. Nuclear Overhauser effect (NOE) spectroscopy confirms configuration, with key NOEs observed between the butanamide methylene protons and the benzothiazole aromatic protons.

Analytical Validation and Characterization

Spectroscopic Data

  • FT-IR : Strong absorption at 1680–1685 cm−1 (C=O stretch of amide).
  • 1H NMR : Distinct singlet for methoxy protons at δ 3.85–3.90 ppm; diastereotopic methylene protons of the dihydro ring appear as a multiplet at δ 3.10–3.30 ppm.
  • LCMS : Molecular ion peak at m/z 307.1 ([M+H]+), consistent with the molecular formula C15H19N2O2S.

Chromatographic Purity

Preparative HPLC (C18 column, MeOH/H2O gradient) achieves >95% purity, with retention times between 2.7–3.1 min under optimized conditions.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Boric acid amidation 75–80 High yield, catalytic conditions Requires Dean–Stark apparatus
Acyl chloride route 45–60 Simple reagents Moisture-sensitive intermediates
Suzuki coupling 70–80 Regioselective functionalization Expensive Pd catalysts

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Biological Activities

Benzothiazole derivatives have been extensively studied for their diverse biological activities, including:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Anticancer Potential : Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For example, related compounds have been evaluated for their anticancer activity against human colorectal carcinoma cell lines (HCT116), showing promising results with IC50 values indicating potent activity .

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a lead compound in drug development. Its applications include:

  • Antimicrobial Agents : The compound can be developed into new antimicrobial therapies targeting resistant strains of bacteria and fungi.
  • Anticancer Drugs : Its potential to inhibit cancer cell growth positions it as a candidate for further development into anticancer agents.
  • Enzyme Inhibitors : Research suggests that similar compounds may act as inhibitors for enzymes involved in critical biological pathways, such as dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE), which are important targets in cancer and neurodegenerative diseases .

Case Studies

Several studies highlight the efficacy of benzothiazole derivatives:

  • A study evaluated the antimicrobial activity of various benzothiazole derivatives against multiple bacterial strains, demonstrating significant inhibition at low concentrations (MIC values ranging from 1.27 µM to 2.65 µM) for certain compounds .
  • Another investigation focused on the synthesis of benzothiazole-based compounds designed to inhibit monoamine oxidase (MAO), revealing promising results in reducing depression-like behaviors in animal models, suggesting potential therapeutic applications for mood disorders .

Research Findings and Insights

The ongoing research into this compound underscores its importance in medicinal chemistry:

Activity Type Target/Pathway Efficacy Indicator
AntimicrobialGram-positive/negative bacteriaMIC = 1.27 - 2.65 µM
AnticancerHCT116 cell lineIC50 = 4.53 - 9.99 µM
Enzyme InhibitionDihydrofolate reductaseSignificant inhibition
NeuroprotectionMonoamine oxidaseReduced immobility time

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its interaction with cellular membranes and proteins can influence cell signaling and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares structural features, substituents, and key properties of the target compound with related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Interactions/Biological Activity
Target Compound Benzothiazole 4-methoxy, 3,7-dimethyl, butanamide (Z-imine) ~293.4 (inferred) Unknown, but potential enzyme inhibition
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Benzothiazole 2-methoxyphenyl, 4-phenyl, 4-methylbenzamide (Z-imine) Not reported Crystallographic parameters (bond angles/torsions) suggest planar imine configuration
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Benzothiazole 6-methyl, benzenesulfonamide 348.4 (calculated) 11β-HSD1 inhibitor; N–H⋯N hydrogen bonds, π-π stacking stabilizes crystal structure
3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole 3,4-dimethoxy, benzamide (Z-imine) 413.5 (reported) Increased polarity due to multiple methoxy groups; unknown activity
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Benzothiophene Trifluorophenyl, isopropyl, carboxamide Not reported Antiparasitic (heartworm treatment); lipophilic substituents enhance membrane permeability

Functional Group Impact on Properties

  • Butanamide vs. Sulfonamides, however, exhibit stronger hydrogen-bonding capacity, which could improve target binding .
  • Methoxy and Methyl Groups : The 4-methoxy and 3,7-dimethyl groups on the benzothiazole core likely enhance metabolic stability by steric hindrance, as seen in analogs with similar substituents .
  • Z-Configuration : The Z-imine configuration in the target compound and analogs () ensures planarity, facilitating π-π stacking interactions critical for crystal packing or receptor binding .

Research Findings and Structural Analysis

Crystallographic and Hydrogen-Bonding Patterns

  • The sulfonamide analog () forms N–H⋯N and C–H⋯O hydrogen bonds, creating an R₂²(8) motif. The target compound’s butanamide group may participate in weaker C–H⋯O interactions, reducing crystal stability compared to sulfonamides .
  • π-π stacking observed in (3.954 Å between aromatic rings) suggests that the target compound’s benzothiazole core could engage in similar interactions, stabilizing its tertiary structure .

Q & A

Q. What are the recommended methods for confirming the structural identity of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the Z-configuration of the benzothiazole-imine moiety and methoxy/methyl substituents. Coupling constants and chemical shifts should align with similar benzothiazole derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the butanamide side chain .
  • X-ray Crystallography : Employ SHELX or ORTEP for single-crystal analysis to resolve stereochemical ambiguities. Refinement protocols in SHELXL are critical for anisotropic displacement parameters .

Q. Table 1: Key Analytical Parameters

TechniqueTarget FeaturesReference
1H^1H-NMRMethoxy (δ 3.8–4.0 ppm), methyl groups (δ 1.2–1.5 ppm)
X-rayBond angles (C=N: ~125°), torsion angles for Z-configuration

Q. How can reaction conditions be optimized for synthesizing this compound?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent Selection : Dichloromethane or DMF is preferred for cyclization steps due to their polarity and inertness .
  • Catalysts : Palladium on carbon (Pd/C) or Lewis acids (e.g., ZnCl2_2) enhance yield in imine formation .
  • Temperature Control : Maintain 60–80°C for imine condensation to avoid by-products .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents thermal decomposition
Catalyst (Pd/C)5–10 mol%Accelerates cyclization

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Methodological Answer : Use SHELXL’s advanced features:
  • Disorder Modeling : Apply PART instructions to split disordered atoms and refine occupancy ratios .
  • Twinning Analysis : Use TWIN/BASF commands for pseudo-merohedral twinning. Validate with Rint_{int} and Hooft parameters .
  • Validation Tools : Check PLATON/ADDSYM for missed symmetry and CIF validation via checkCIF .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) studies:
  • Basis Sets : B3LYP/6-31G(d) for geometry optimization; LANL2DZ for transition metals in catalytic studies .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzothiazole core .
  • Solvent Effects : Use PCM models to simulate solvent interactions in reaction mechanisms .

Q. How can polymorphic variations be characterized and controlled?

  • Methodological Answer : Polymorph analysis requires:
  • Powder X-ray Diffraction (PXRD) : Compare experimental vs. simulated patterns from single-crystal data .
  • Thermal Analysis : DSC/TGA to identify melting points and stability ranges of polymorphs .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) to map supramolecular interactions influencing packing .

Q. Table 3: Polymorph Characterization Techniques

TechniqueApplicationReference
PXRDDifferentiate α/β forms
DSCIdentify enantiotropic transitions

Q. What strategies are recommended for assessing biological activity in vitro?

  • Methodological Answer : Design assays based on structural analogs:
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains, referencing benzothiazole derivatives .
  • Enzyme Inhibition : Perform fluorescence-based assays (e.g., kinase inhibition) with IC50_{50} calculations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Q. Table 4: Biological Assay Parameters

Assay TypeTargetKey Metrics
MICS. aureusMIC ≤ 16 µg/mL indicates potency
Kinase InhibitionEGFRIC50_{50} < 1 µM suggests high affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.